Melledonal C

Description

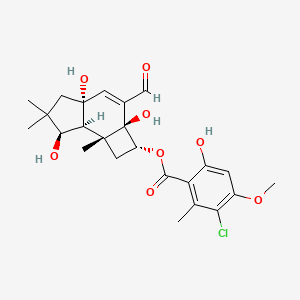

Structure

2D Structure

3D Structure

Properties

CAS No. |

117458-35-2 |

|---|---|

Molecular Formula |

C24H29ClO8 |

Molecular Weight |

480.9 g/mol |

IUPAC Name |

[(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate |

InChI |

InChI=1S/C24H29ClO8/c1-11-16(13(27)6-14(32-5)17(11)25)20(29)33-15-8-22(4)18-19(28)21(2,3)10-23(18,30)7-12(9-26)24(15,22)31/h6-7,9,15,18-19,27-28,30-31H,8,10H2,1-5H3/t15-,18-,19-,22-,23+,24+/m1/s1 |

InChI Key |

RCBZBPPFXBBNCD-IQEKTTGQSA-N |

Isomeric SMILES |

CC1=C(C(=CC(=C1Cl)OC)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3[C@H](C(C4)(C)C)O)O)C=O)O)C |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4(C3C(C(C4)(C)C)O)O)C=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Melledonal C: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melledonal C is a naturally occurring sesquiterpenoid aryl ester, a class of secondary metabolites produced by fungi of the genus Armillaria, notably the honey mushroom, Armillaria mellea.[1][2] This compound belongs to the protoilludane class of natural products, which are characterized by a distinctive 5/6/4-fused ring system.[3] this compound has garnered scientific interest due to its notable biological activities, including antimicrobial, antifungal, and cytotoxic properties.[2][4][5] Its structure has been rigorously established through advanced spectroscopic and crystallographic techniques.[1][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, complete with detailed experimental methodologies and pathway diagrams to support further research and development.

Chemical Structure and Identification

This compound is chemically classified as a Δ²,³-protoilludene sesquiterpenoid.[1] Its absolute configuration and preferred conformation have been determined through a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]

| Identifier | Value |

| IUPAC Name | [(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate |

| Molecular Formula | C₂₄H₂₉ClO₈ |

| SMILES | CC1=C(C(=CC(=C1Cl)OC)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3--INVALID-LINK--(C)C)O)O)C=O)O)C |

| InChI | InChI=1S/C24H29ClO8/c1-11-16(13(27)6-14(32-5)17(11)25)20(29)33-15-8-22(4)18-19(28)21(2,3)10-23(18,30)7-12(9-26)24(15,22)31/h6-7,9,15,18-19,27-28,30-31H,8,10H2,1-5H3/t15-,18-,19-,22-,23+,24+/m1/s1 |

| InChIKey | RCBZBPPFXBBNCD-IQEKTTGQSA-N |

| CAS Number | 117458-35-2 |

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

| Property | Value |

| Molecular Weight | 480.9 g/mol |

| Monoisotopic Mass | 480.1551 Da |

| XLogP3 | 3.1 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 134 Ų |

| Complexity | 875 |

Biological Activity

This compound has demonstrated a range of biological activities, with notable cytotoxic and antimicrobial effects.

Cytotoxicity

This compound has been evaluated for its cytotoxic activity against various human cancer cell lines.

| Cell Line | Activity (IC₅₀) | Reference |

| CEM (Leukemia) | 49.6 µM | [3][5] |

| HT-29 (Colon Cancer) | 85.6 µM | [3][5] |

| CCRF-CEM (Leukemia) | Reported cytotoxic | [2][4] |

Antimicrobial and Antifungal Activity

The compound exhibits inhibitory effects against both bacteria and fungi.

| Organism | Activity (MIC) / Method | Reference |

| Escherichia coli | 1.0 µg (Bioautographic Assay) | [5] |

| Candida albicans | 3.0 µg (Bioautographic Assay) | [5] |

| Bacillus cereus ATCC10702 | Active at 100 µ g/disk | [5] |

| Bacillus subtilis ATCC6633 | Active at 100 µ g/disk | [5] |

Experimental Protocols

This section details the methodologies for the isolation, structural elucidation, and biological evaluation of this compound, based on published literature.

Isolation and Purification from Armillaria mellea

The following protocol describes a typical procedure for the extraction and isolation of this compound from the mycelium of A. mellea.[2]

-

Extraction: The mycelium of A. mellea (9.0 kg) is extracted three times with 95% ethanol (50 L). The combined ethanol extracts are concentrated under reduced pressure.[2]

-

Partitioning: The resulting concentrate is partitioned between ethyl acetate (EtOAc) and water.[2]

-

Column Chromatography: The EtOAc-soluble layer is subjected to silica gel column chromatography, eluting with a gradient of n-hexane to EtOAc (from 20:1 to 0:1) to yield multiple fractions.[2]

-

Further Purification: Fractions containing this compound, identified by techniques such as Thin Layer Chromatography (TLC), are combined and subjected to repeated chromatographic steps to afford the pure compound.[2]

Structure Elucidation

The definitive structure of this compound was established using the following key analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the connectivity and stereochemistry of the molecule.

-

Protocol:

-

Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., [²H₆]acetone or CDCl₃).

-

Acquire a standard set of NMR spectra on a high-field spectrometer (e.g., 500 MHz).

-

This dataset should include:

-

¹H NMR for proton chemical shifts, integrations, and coupling constants.

-

¹³C NMR and DEPT to identify all unique carbon environments.

-

2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) to link protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) C-H correlations, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proton proximities, aiding in the assignment of relative stereochemistry.[3]

-

-

Analyze the collective data to assemble the complete molecular structure.[6]

-

-

-

X-Ray Crystallography:

-

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state and establish the absolute configuration.[1][3]

-

Protocol:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent system.

-

Data Collection: Mount a selected crystal on a goniometer and place it in a monochromatic X-ray beam. The crystal is rotated while diffraction data (angles and intensities of reflected X-rays) are collected using an area detector.

-

Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other techniques to generate an initial electron density map.

-

Model Building and Refinement: Build an atomic model into the electron density map. Refine the model iteratively against the experimental data to obtain the final, high-resolution crystal structure.[1]

-

-

Cytotoxicity Assay

The cytotoxic effects of this compound are typically evaluated using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Culture human cancer cell lines (e.g., CEM, HT-29) in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well microtiter plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic agent) and a negative control (untreated cells).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

-

Data Analysis: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be assessed using methods like the bioautographic assay on TLC plates or standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, C. albicans) in a suitable broth.

-

Broth Microdilution Method:

-

Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing growth medium.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (no compound) and a negative control (no microorganism).

-

Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Biosynthesis and Mechanism of Action

Biosynthesis Pathway

This compound is a member of the melleolide family of sesquiterpenoids. Their biosynthesis begins with the universal C15 precursor, farnesyl diphosphate (FPP), which is cyclized to form the characteristic protoilludene skeleton.[7]

Proposed Mechanism of Action

While the precise molecular targets for all of this compound's activities are not fully elucidated, its α,β-unsaturated aldehyde moiety is a key structural feature. This functional group can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This mechanism is proposed for the inhibition of enzymes like 5-lipoxygenase by related melleolides, suggesting a potential mode of action for its anti-inflammatory and cytotoxic effects.

Conclusion

This compound is a bioactive natural product with a well-defined chemical structure and promising cytotoxic and antimicrobial properties. The detailed protocols and compiled data presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology. Further investigation into its mechanism of action and structure-activity relationships may pave the way for the development of new therapeutic agents.

References

- 1. Secondary mould metabolites. Part 19. Structure elucidation and absolute configuration of melledonals B and C, novel antibacterial sesquiterpenoids from Armillaria mellea. X-Ray molecular structure of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. A Review of Fungal Protoilludane Sesquiterpenoid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. mdpi.com [mdpi.com]

The Biosynthesis of Melledonal C in Armillaria mellea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melledonal C, a chlorinated sesquiterpenoid aryl ester belonging to the melleolide family, is a secondary metabolite produced by the basidiomycete fungus Armillaria mellea. Melleolides have garnered significant interest due to their diverse biological activities, including antimicrobial and cytotoxic effects. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. It details the key enzymatic steps, the associated gene cluster, and available experimental methodologies. While the complete enzymatic cascade and quantitative kinetics are still under active investigation, this document consolidates the established knowledge to serve as a valuable resource for researchers in natural product biosynthesis, mycology, and drug discovery.

Introduction

Armillaria mellea, commonly known as the honey mushroom, is a globally distributed fungus recognized for its pathogenic interactions with a wide range of plant species. Beyond its ecological significance, A. mellea is a prolific producer of a diverse array of secondary metabolites, among which the melleolides are a prominent class. These compounds are characterized by a sesquiterpenoid core derived from a protoilludane skeleton, which is esterified with an orsellinic acid moiety.

This compound is a distinguished member of this family due to the presence of a chlorine atom on the aromatic ring, a feature that can significantly influence its biological activity. Understanding the biosynthesis of this compound not only provides insights into the metabolic capabilities of A. mellea but also opens avenues for the bio-engineering of novel therapeutic agents.

The Melleolide Biosynthetic Gene Cluster

The biosynthesis of melleolides, including this compound, in Armillaria mellea is orchestrated by a dedicated gene cluster. This cluster houses the genes encoding the key enzymes required for the synthesis of the core melleolide scaffold. The core components of this cluster include:

-

Protoilludene Synthase: Catalyzes the initial cyclization of farnesyl diphosphate.

-

Polyketide Synthase (PKS), ArmB: Responsible for the synthesis of orsellinic acid.

-

Cytochrome P450 Monooxygenases: A suite of enzymes that carry out a series of oxidative modifications of the protoilludane skeleton.

-

Halogenases (ArmH1-ArmH5): A family of five flavin-dependent enzymes responsible for the chlorination of the orsellinic acid moiety. Notably, the genes for these halogenases are not located within the main melleolide gene cluster but are actively transcribed and essential for the biosynthesis of chlorinated melleolides[1].

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptualized in four major stages:

Stage 1: Formation of the Protoilludane Skeleton

The pathway commences with the cyclization of the primary metabolite farnesyl diphosphate (FPP), a common precursor in terpene biosynthesis. A dedicated protoilludene synthase catalyzes this crucial step, forming the characteristic tricyclic protoilludane skeleton.

Stage 2: Oxidative Modifications of the Protoilludane Core

Following the initial cyclization, the protoilludane intermediate undergoes a series of regio- and stereospecific hydroxylations. This cascade of oxidative reactions is catalyzed by several cytochrome P450 monooxygenases encoded within the melleolide gene cluster. While the precise sequence of these hydroxylations leading specifically to the precursor of this compound has not been fully elucidated, studies on related melleolides suggest a stepwise modification of the terpene core.

Stage 3: Synthesis and Esterification of Orsellinic Acid

In a parallel branch of the pathway, the polyketide synthase ArmB synthesizes orsellinic acid from acetyl-CoA and malonyl-CoA precursors. This aromatic moiety is then esterified to one of the hydroxyl groups on the oxidized protoilludane scaffold.

Stage 4: Chlorination of the Aromatic Ring

The final step in the biosynthesis of this compound is the chlorination of the orsellinic acid portion of the molecule. This reaction is catalyzed by one of the five flavin-dependent halogenases, ArmH1 through ArmH5. These enzymes have been shown to transfer a single chlorine atom to the melleolide backbone[1]. The redundancy of halogenases suggests a robust mechanism to ensure the production of chlorinated metabolites[1].

Quantitative Data

Currently, there is a lack of publicly available, structured quantitative data on the biosynthesis of this compound. Information regarding the kinetic parameters (Km, kcat, Vmax) of the biosynthetic enzymes and the in vivo concentrations and yields of this compound and its precursors in Armillaria mellea cultures has not been extensively reported. Further research is required to populate the following conceptual tables:

Table 1: Putative Enzyme Kinetics for this compound Biosynthesis

| Enzyme | Substrate(s) | Km | kcat | Vmax |

| Protoilludene Synthase | Farnesyl Diphosphate | Data not available | Data not available | Data not available |

| Cytochrome P450s | Protoilludane intermediates, NADPH, O2 | Data not available | Data not available | Data not available |

| ArmB (PKS) | Acetyl-CoA, Malonyl-CoA | Data not available | Data not available | Data not available |

| ArmH (Halogenase) | Melleolide precursor, FADH2, Cl- | Data not available | Data not available | Data not available |

Table 2: Reported Yields of Melleolides in Armillaria mellea

| Melleolide | Culture Conditions | Yield (mg/L) | Reference |

| This compound | Data not available | Data not available | |

| Other Melleolides | Specify conditions | Specify yield | Cite source |

Experimental Protocols

Detailed, step-by-step experimental protocols for the study of this compound biosynthesis are not available in a consolidated format. However, based on published research, the following outlines the key experimental approaches employed.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol provides a general framework for the expression and purification of A. mellea biosynthetic enzymes, adapted from the methodology used for the ArmH halogenases[1].

Objective: To produce and purify recombinant enzymes for in vitro characterization.

Materials:

-

Escherichia coli expression strains (e.g., BL21(DE3))

-

Expression vector (e.g., pET series) with the gene of interest

-

Luria-Bertani (LB) medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Lysozyme

-

DNase I

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., lysis buffer with 20 mM imidazole)

-

Elution buffer (e.g., lysis buffer with 250 mM imidazole)

-

SDS-PAGE analysis reagents

Procedure:

-

Transform the expression vector containing the target gene into a suitable E. coli expression strain.

-

Inoculate a starter culture of LB medium with a single colony and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with several column volumes of wash buffer.

-

Elute the His-tagged protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE.

-

Dialyze the purified protein against a suitable storage buffer and store at -80°C.

In Vitro Enzyme Assays

The following is a conceptual protocol for an in vitro assay for the ArmH halogenases.

Objective: To determine the activity and substrate specificity of the halogenase enzymes.

Materials:

-

Purified ArmH enzyme

-

Melleolide precursor substrate

-

FAD

-

NADH

-

Flavin reductase

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4)

-

NaCl (or other halide salts)

-

Quenching solution (e.g., ethyl acetate)

-

HPLC or LC-MS for product analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, FAD, NADH, flavin reductase, and the halide salt.

-

Add the melleolide precursor substrate to the reaction mixture.

-

Initiate the reaction by adding the purified ArmH enzyme.

-

Incubate the reaction at a controlled temperature (e.g., 25-30°C) for a specific time period.

-

Stop the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate).

-

Extract the products with the organic solvent.

-

Dry the organic extract and resuspend in a suitable solvent for analysis.

-

Analyze the reaction products by HPLC or LC-MS to identify and quantify the chlorinated melleolide.

Extraction and Analysis of Melleolides from A. mellea Cultures

Objective: To extract and analyze melleolides from fungal cultures.

Materials:

-

A. mellea liquid or solid culture

-

Organic solvent (e.g., ethyl acetate, methanol)

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a C18 column

-

Mobile phase solvents (e.g., acetonitrile, water, formic acid)

-

This compound standard (if available)

Procedure:

-

Extraction:

-

For liquid cultures, extract the culture broth with an equal volume of ethyl acetate.

-

For solid cultures, grind the mycelium and substrate and extract with methanol or ethyl acetate.

-

-

Concentration: Concentrate the organic extract using a rotary evaporator.

-

Purification (optional): For higher purity, the crude extract can be subjected to further purification steps such as solid-phase extraction (SPE) or column chromatography.

-

HPLC Analysis:

-

Dissolve the extract in a suitable solvent (e.g., methanol).

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Elute the compounds using a gradient of acetonitrile and water (often with a small percentage of formic acid).

-

Detect the compounds using a UV detector (e.g., at 254 nm) or a mass spectrometer.

-

Identify this compound by comparing the retention time and mass spectrum with an authentic standard (if available) or by detailed spectroscopic analysis (NMR, HR-MS).

-

Signaling Pathways and Regulation

The regulatory networks governing the biosynthesis of this compound and other melleolides in Armillaria mellea are largely unknown. Research into the signaling pathways that respond to environmental cues and developmental stages to trigger the expression of the melleolide gene cluster is an emerging area of study. Understanding these regulatory mechanisms is crucial for developing strategies to enhance the production of these bioactive compounds in culture.

Visualizations

Biosynthesis Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in A. mellea.

Experimental Workflow for Enzyme Characterization

Caption: General workflow for the characterization of biosynthetic enzymes.

Conclusion and Future Directions

The biosynthesis of this compound in Armillaria mellea is a complex process involving a dedicated gene cluster and a series of enzymatic transformations. While the key building blocks and the general enzymatic steps have been identified, significant gaps in our knowledge remain. Future research should focus on:

-

Functional Characterization of P450s: Elucidating the specific roles and the order of action of the cytochrome P450 monooxygenases in the pathway.

-

Quantitative Analysis: Determining the kinetic parameters of the biosynthetic enzymes and quantifying the flux through the pathway.

-

Regulatory Studies: Investigating the signaling pathways and transcription factors that regulate the expression of the melleolide gene cluster.

-

Metabolic Engineering: Leveraging the biosynthetic knowledge to engineer microbial hosts for the sustainable production of this compound and novel melleolide analogs.

Addressing these research questions will not only provide a more complete picture of this fascinating biosynthetic pathway but also pave the way for the development of novel pharmaceuticals and agrochemicals.

References

A Comprehensive Review of Armillane Sesquiterpenoids: From Isolation to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armillane sesquiterpenoids are a fascinating class of natural products primarily isolated from fungi of the genus Armillaria. These compounds are characterized by a unique tricyclic skeleton and have garnered significant attention from the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive literature review of armillane sesquiterpenoids, covering their isolation, structure elucidation, and biological properties, with a particular focus on their potential as therapeutic agents.

Isolation and Structure Elucidation

Armillane sesquiterpenoids are typically isolated from the mycelial extracts of various Armillaria species, most notably Armillaria mellea. The general workflow for their isolation and purification involves solvent extraction followed by chromatographic separation.

Experimental Protocols

General Isolation Procedure from Armillaria mellea

A common procedure for the isolation of armillane sesquiterpenoids from the mycelium of Armillaria mellea is outlined below. This protocol is a composite of methodologies described in the scientific literature.

-

Extraction:

-

Chromatographic Separation:

-

The crude petroleum ether extract is subjected to silica gel column chromatography.[1][2]

-

A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of methylene chloride and methanol.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compounds.

-

Further purification of the fractions is achieved through repeated column chromatography on silica gel or by using preparative TLC with specific solvent systems.[3] For instance, a methylene chloride:methanol gradient can be effective for separation.

-

Structure Elucidation

The structures of isolated armillane sesquiterpenoids are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the connectivity and relative stereochemistry of the molecule.[4]

-

X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray analysis provides unambiguous determination of the absolute stereostructure.[1]

Chemical Structures and Spectroscopic Data

The armillane core is a saturated sesquiterpene skeleton. Various derivatives have been identified, often featuring esterification with orsellinic acid or its derivatives. Below are tables summarizing the ¹H and ¹³C NMR data for representative armillane sesquiterpenoids.

Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz) (Data compiled from various sources)

| Position | Armillarin | Armillaridin |

| Sesquiterpene Moiety | ||

| 1 | ... | ... |

| 2 | ... | ... |

| 3 | ... | ... |

| ... | ... | ... |

| Aryl Ester Moiety | ||

| 2' | ... | ... |

| 3' | ... | ... |

| ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data (δ in ppm) (Data compiled from various sources)

| Position | Armillarin | Armillaridin |

| Sesquiterpene Moiety | ||

| 1 | ... | ... |

| 2 | ... | ... |

| 3 | ... | ... |

| ... | ... | ... |

| Aryl Ester Moiety | ||

| 1' | ... | ... |

| 2' | ... | ... |

| ... | ... | ... |

Biological Activities and Therapeutic Potential

Armillane sesquiterpenoids and the closely related protoilludane aryl esters exhibit a range of promising biological activities, including cytotoxic, antibacterial, and antifungal properties.

Cytotoxic Activity

Several studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines. This has led to investigations into their potential as anticancer agents.

Table 3: Cytotoxic Activity of Protoilludane and Armillane Sesquiterpenoids

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| Melleolide | HepG2 | 4.95 | [5] |

| Armillaridin | HepG2 | ~30 | [5] |

| Armillartin | HepG2 | ~20 | [5] |

| Armillarin | HepG2 | ~35 | [5] |

| Armillarilin | HepG2 | ~15 | [5] |

| Armillasin | HepG2 | ~10 | [5] |

| Armillarigin | HepG2 | ~30 | [5] |

Antimicrobial Activity

Armillane sesquiterpenoids have also shown activity against various bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of armillane sesquiterpenoids against various microorganisms can be determined using the broth microdilution method.[6][7][8][9][10]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria) to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the biological activities of armillane sesquiterpenoids are still under investigation. However, studies on the closely related melleolide provide insights into their potential modes of action, particularly in the context of cytotoxicity.

Apoptotic Pathway

Research on melleolide, a protoilludane sesquiterpenoid aryl ester often co-isolated with armillanes, has shown that its cytotoxic effect on HepG2 cancer cells is mediated through the induction of apoptosis.[5] This process involves the activation of a cascade of caspases, which are key executioner proteins in programmed cell death. Specifically, melleolide treatment leads to increased levels of cleaved caspases-3, -8, and -9.[5] Furthermore, it induces cell cycle arrest at the G2/M phase.[5]

Potential Involvement of NF-κB and MAPK Pathways

While direct evidence for the effect of armillane sesquiterpenoids on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways is limited, these pathways are common targets for the broader class of sesquiterpene lactones. Many sesquiterpenoids are known to exert their anti-inflammatory and anticancer effects by modulating these key cellular signaling cascades. Therefore, it is plausible that armillane sesquiterpenoids may also interact with components of these pathways. Further research is required to elucidate these potential mechanisms.

Conclusion and Future Directions

Armillane sesquiterpenoids represent a promising class of natural products with significant therapeutic potential. Their cytotoxic and antimicrobial activities warrant further investigation for the development of new drugs. Future research should focus on:

-

The total synthesis of armillane sesquiterpenoids and their analogs to enable comprehensive structure-activity relationship (SAR) studies.

-

In-depth mechanistic studies to fully elucidate the signaling pathways modulated by these compounds.

-

Preclinical and clinical studies to evaluate their efficacy and safety in relevant disease models.

The continued exploration of these unique fungal metabolites holds great promise for the discovery of novel therapeutic leads for the treatment of cancer and infectious diseases.

References

- 1. [Chemical constituents of Armillaria mellea mycelium. VI. Isolation and structure of armillaripin]. | Semantic Scholar [semanticscholar.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Secondary metabolites of six Siberian and Crimean Armillaria species and their in vitro phytotoxicity to pine, larch and poplar. iForest - Biogeosciences and Forestry 15: 38-46 (2022) . [iforest.sisef.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure, cytotoxic activity and mechanism of protoilludane sesquiterpene aryl esters from the mycelium of Armillaria mellea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Comparative evaluation of the antimicrobial, antioxidant, and cytotoxic properties of essential oils from vetiver, lemongrass, and clove buds with implications for topical application | PLOS One [journals.plos.org]

- 10. proceedings.science [proceedings.science]

Physical and chemical characteristics of Melledonal C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melledonal C is a sesquiterpenoid aryl ester, a class of natural products known for their diverse biological activities. Isolated from the mycelium of the fungus Armillaria mellea, this compound has garnered interest for its potential cytotoxic properties. This technical guide provides a detailed overview of the physical and chemical characteristics of this compound, including its structure, spectroscopic data, and reported biological activities. The document further outlines the experimental protocols for its isolation, structure elucidation, and cytotoxicity assessment, offering a valuable resource for researchers in natural product chemistry, mycology, and oncology drug discovery.

Core Physical and Chemical Characteristics

This compound is a complex organic molecule with the IUPAC name [(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate | PubChem[1] |

| Molecular Formula | C₂₄H₂₉ClO₈ | PubChem[1] |

| Molecular Weight | 480.9 g/mol | PubChem[1] |

| CAS Number | 117458-35-2 | PubChem[1] |

| Canonical SMILES | CC1=C(C(=CC(=C1Cl)OC)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3--INVALID-LINK--O)O)C=O)O)C | PubChem[1] |

| InChI Key | RCBZBPPFXBBNCD-IQEKTTGQSA-N | PubChem[1] |

Table 2: Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 3.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 8 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 480.1550956 | PubChem[1] |

| Monoisotopic Mass | 480.1550956 | PubChem[1] |

| Topological Polar Surface Area | 134 Ų | PubChem[1] |

| Heavy Atom Count | 33 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 875 | PubChem[1] |

Experimental Protocols

Isolation and Structure Elucidation of this compound

The isolation and structure elucidation of this compound were first reported by Arnone et al. in 1988. The following protocol is based on their work.

2.1.1. Fungal Culture and Extraction

-

Culture: Armillaria mellea is cultured on a suitable solid or liquid medium.

-

Extraction: The mycelium is harvested and extracted with a suitable organic solvent, such as ethanol. The resulting extract is then concentrated under reduced pressure.

-

Partitioning: The crude extract is partitioned between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.

2.1.2. Chromatographic Purification

-

Silica Gel Column Chromatography: The organic phase from the partitioning step is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to yield several fractions.

-

Preparative Thin-Layer Chromatography (PTLC): Fractions containing this compound are further purified by preparative TLC on silica gel plates using an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC to yield pure this compound.

2.1.3. Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of this compound.

Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated against the human CCRF-CEM T-cell acute lymphoblastic leukemia cell line.[2] The following is a general protocol for a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard method for assessing cell viability.

-

Cell Seeding: Cancer cells (e.g., CCRF-CEM) are seeded into a 96-well microtiter plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Biological Activity

This compound has been reported to exhibit cytotoxic activity against the CCRF-CEM human T-cell acute lymphoblastic leukemia cell line with an IC₅₀ value of 14.75 µM.[2] This finding suggests that this compound may have potential as an anticancer agent, warranting further investigation into its mechanism of action and its activity against other cancer cell lines. The broader class of sesquiterpenoid aryl esters from Armillaria species has been shown to possess a range of biological activities, including antimicrobial and cytotoxic effects.[3][4]

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Further research is required to elucidate the molecular mechanisms underlying its cytotoxic effects.

Conclusion

This compound is a sesquiterpenoid natural product with defined physical and chemical characteristics and demonstrated cytotoxic activity. This guide provides a foundational understanding of this compound, including detailed experimental protocols for its study. Future research should focus on elucidating its mechanism of action, exploring its activity in a broader range of biological assays, and investigating its potential for therapeutic development.

References

- 1. Three New Sesquiterpene Aryl Esters from the Mycelium of Armillaria mellea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.umn.edu [experts.umn.edu]

- 3. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic and antifungal activities of melleolide antibiotics follow dissimilar structure-activity relationships. | Semantic Scholar [semanticscholar.org]

Melledonal C: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melledonal C is a protoilludane sesquiterpenoid aryl ester isolated from the fungus Armillaria mellea. This document provides a detailed overview of its chemical identity, physicochemical properties, and biological activities. It includes comprehensive data on its cytotoxicity against various cancer cell lines and its antimicrobial properties. Detailed experimental protocols for its isolation, structural elucidation, and biological evaluation are also presented to facilitate further research and development.

Chemical Identification and Physicochemical Properties

This compound has been rigorously characterized using various spectroscopic and analytical techniques. Its unique structure, featuring a complex fused ring system, has been confirmed by X-ray crystallography[1].

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 117458-35-2 |

| Molecular Formula | C₂₄H₂₉ClO₈ |

| IUPAC Name | [(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate |

| InChI | InChI=1S/C24H29ClO8/c1-11-16(13(27)6-14(32-5)17(11)25)20(29)33-15-8-22(4)18-19(28)21(2,3)10-23(18,30)7-12(9-26)24(15,22)31/h6-7,9,15,18-19,27-28,30-31H,8,10H2,1-5H3/t15-,18-,19-,22-,23+,24+/m1/s1 |

| InChIKey | RCBZBPPFXBBNCD-IQEKTTGQSA-N |

| Canonical SMILES | CC1=C(C(=CC(=C1Cl)OC)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3--INVALID-LINK--O)O)C=O)O)C |

| PubChem CID | 189493 |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 480.9 g/mol |

| XLogP3 | 3.1 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 4 |

| Exact Mass | 480.1550956 |

| Monoisotopic Mass | 480.1550956 |

| Topological Polar Surface Area | 134 Ų |

| Heavy Atom Count | 33 |

Biological Activity

This compound has demonstrated a range of biological activities, including cytotoxic and antimicrobial effects.

Cytotoxicity

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines.

Table 3: Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| CCRF-CEM | Leukemia | 14.75[2] |

| CEM | Leukemia | 49.6[3][4] |

| HT-29 | Colorectal Adenocarcinoma | 85.6[3][4] |

| KB3.1 | Cervical Carcinoma | 19.8[5] |

| L929 | Murine Fibroblast | 37.5[5] |

Antimicrobial Activity

This compound exhibits inhibitory activity against both bacterial and fungal pathogens.

Table 4: Antimicrobial Activity of this compound

| Organism | Type | Activity (MIC) |

| Escherichia coli | Gram-negative Bacteria | 1.0 µg[3][4] |

| Candida albicans | Fungus | 3.0 µg[3][4] |

| Bacillus subtilis (DSM 10) | Gram-positive Bacteria | 33.3 µg/mL[5] |

| Mucor hiemalis | Fungus | >33.3 µg/mL[5] |

| Bacillus cereus (ATCC10702) | Gram-positive Bacteria | Active at 100 µ g/disk [3][4] |

| Bacillus subtilis (ATCC6633) | Gram-positive Bacteria | Active at 100 µ g/disk [3][4] |

Experimental Protocols

Isolation of this compound from Armillaria mellea

The following protocol is a general representation based on methods for isolating melleolides from Armillaria species[5].

-

Fermentation and Extraction:

-

Cultures of Armillaria mellea are grown in a suitable liquid medium.

-

The fungal cultures are crushed and macerated in methanol and subjected to ultrasonication for two hours.

-

The methanolic extract is filtered and concentrated under reduced pressure.

-

The resulting crude extract is suspended in distilled water and partitioned sequentially with hexane and ethyl acetate.

-

The ethyl acetate fraction, containing the melleolides, is evaporated to dryness.

-

-

Chromatographic Purification:

-

The ethyl acetate crude extract is subjected to purification using reversed-phase column chromatography (e.g., Luna C18, 250 x 21.2 mm, 5 µm).

-

A gradient elution system of acetonitrile and water is employed. For example, a gradient of 5% acetonitrile increasing to 100% over 19 minutes, held at 100% for 10 minutes, then returning to 5%.

-

Semi-pure fractions containing this compound are collected based on UV-Vis detection (190–360 nm).

-

Further purification of the relevant fractions is achieved using isocratic elution on the same column with an appropriate methanol-water mixture (e.g., 75% methanol) to yield pure this compound[5].

-

Structural Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic methods[5].

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR spectroscopy are employed to establish the connectivity and stereochemistry of the molecule.

-

X-ray Crystallography: The absolute configuration of this compound was definitively established through single-crystal X-ray crystallographic analysis[3][4].

Antimicrobial Assay Protocol

The Minimum Inhibitory Concentrations (MICs) are determined using a serial dilution assay in 96-well microtiter plates[5].

-

A stock solution of this compound is prepared in a suitable solvent (e.g., acetone) at a concentration of 1 mg/mL.

-

Serial dilutions of the compound are prepared in the microtiter plates.

-

The wells are inoculated with a standardized suspension of the test microorganism (e.g., Bacillus subtilis or Mucor hiemalis).

-

Positive controls (e.g., oxytetracycline for bacteria, nystatin for fungi) and negative controls (solvent only) are included.

-

The plates are incubated under appropriate conditions for the respective microorganism.

-

The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Cytotoxicity Assay Protocol

The cytotoxic activity of this compound is assessed against mammalian cell lines using standard methods[5].

-

Human cancer cell lines (e.g., KB3.1, L929) are cultured in appropriate media and conditions.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance is measured, and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Caption: Workflow for the isolation, characterization, and bioactivity screening of this compound.

References

- 1. Three New Sesquiterpene Aryl Esters from the Mycelium of Armillaria mellea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and cytotoxicity of arnamial and related fungal sesquiterpene aryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of Fungal Protoilludane Sesquiterpenoid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. d-nb.info [d-nb.info]

An In-depth Technical Guide on the Potential Biological Activities of Melledonal C

For: Researchers, Scientists, and Drug Development Professionals

Introduction:

Melledonal C is a sesquiterpenoid aryl ester isolated from fungi of the genus Armillaria, notably Armillaria mellea. Sesquiterpenoid aryl esters from Armillaria species are a class of natural products known for their diverse biological activities, including antibacterial, antifungal, and cytotoxic effects. This document provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its cytotoxic properties. Due to the limited specific research on this compound, this guide synthesizes the available data and provides context based on related compounds and general experimental methodologies.

Quantitative Data Presentation

The primary biological activity reported for this compound is its cytotoxicity against various cancer cell lines. The following table summarizes the available quantitative data.

| Cell Line | Cell Type | Activity | IC50 (µM) | Reference |

| KB-3.1 | Human cervical carcinoma | Cytotoxic | 19.8 | [1] |

| L929 | Murine fibroblast | Cytotoxic | 37.5 | [1] |

| CCRF-CEM | Human lymphoblastic leukemia | Cytotoxic | 14.75 | [2] |

Table 1: Summary of Reported Cytotoxic Activities of this compound. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed experimental protocols for the cytotoxic evaluation of this compound are not extensively published. However, based on the cell lines used and standard practices for assessing cytotoxicity of natural products, a representative protocol can be outlined. The following describes a plausible methodology for determining the IC50 values reported in Table 1.

In Vitro Cytotoxicity Assay (General Protocol)

This protocol is a standard representation and may not reflect the exact conditions used in the cited studies.

1. Cell Culture and Maintenance:

-

Cell Lines: KB-3.1 (human cervical carcinoma), L929 (murine fibroblast), and CCRF-CEM (human lymphoblastic leukemia) cells are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in an appropriate medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

2. Preparation of Test Compound:

-

This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Serial dilutions of the stock solution are prepared in the culture medium to achieve the desired final concentrations for testing. The final DMSO concentration in the culture wells should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

3. Cytotoxicity Assay (e.g., MTT Assay):

-

Cell Seeding: Adherent cells (KB-3.1, L929) are seeded into 96-well microplates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight. Suspension cells (CCRF-CEM) are seeded at a similar density immediately before adding the test compound.

-

Compound Treatment: The culture medium is replaced with fresh medium containing the various concentrations of this compound. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.

-

MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

-

Formazan Solubilization: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Currently, there is no published research detailing the specific signaling pathways modulated by this compound or its precise mechanism of action. The cytotoxic effects of other sesquiterpenoid aryl esters from Armillaria have been attributed to the induction of apoptosis. However, whether this compound acts through a similar mechanism requires further investigation.

Given the lack of specific data on this compound's mechanism, a diagram illustrating a general workflow for investigating its cytotoxic effects is provided below.

Caption: General workflow for investigating the cytotoxic properties of this compound.

The available data, although limited, indicates that this compound possesses cytotoxic activity against several cancer cell lines. This positions it as a compound of interest for further investigation in the context of anticancer drug discovery. Future research should focus on:

-

Broad-spectrum Cytotoxicity Screening: Evaluating the activity of this compound against a wider panel of cancer cell lines to determine its selectivity and potency.

-

Mechanism of Action Studies: Investigating the molecular mechanisms underlying its cytotoxic effects, including its potential to induce apoptosis, cell cycle arrest, or other forms of cell death.

-

Signaling Pathway Analysis: Identifying the specific intracellular signaling pathways that are modulated by this compound. This could involve examining key pathways often implicated in cancer, such as the MAPK and NF-κB pathways.

-

In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models to determine its therapeutic potential.

A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for evaluating its potential as a lead compound for the development of new therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Melledonal C, a naturally occurring sesquiterpenoid aryl ester, and its related compounds and derivatives. This document consolidates available data on their biological activities, outlines detailed experimental methodologies, and visualizes key pathways and workflows to support ongoing research and development efforts in this area.

Core Compound: this compound

This compound is a sesquiterpenoid aryl ester that has been isolated from fungi of the Armillaria genus, specifically Armillaria mellea and Armillaria heimii.[1] It belongs to a larger class of compounds known as melleolides, which are characterized by a protoilludane sesquiterpenoid core esterified with an orsellinic acid derivative.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₂₉ClO₈ |

| Molecular Weight | 480.9 g/mol |

| IUPAC Name | [(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate |

| CAS Number | 117458-35-2 |

Related Compounds and Derivatives

A variety of structurally related sesquiterpenoid aryl esters have been isolated from Armillaria species. These compounds, often referred to as melleolides, share the same core structure but differ in their substitution patterns. This structural diversity contributes to a range of biological activities.

Biological Activity

This compound and its related compounds have demonstrated a range of biological activities, most notably cytotoxic and antibacterial effects.

Cytotoxic Activity

Several melleolides, including this compound, have been evaluated for their cytotoxic effects against various cancer cell lines. The available data indicates that these compounds can inhibit the growth of cancer cells with varying degrees of potency.

Table 1: Cytotoxic Activity of this compound and Related Compounds (IC₅₀ values)

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | CCRF-CEM (human lymphoblastic leukemia) | 14.75 |

| Arnamial | Jurkat T cells | 3.9 |

| MCF-7 (human breast adenocarcinoma) | 15.4 | |

| CCRF-CEM | 8.9 | |

| HCT-116 (human colorectal carcinoma) | 10.7 | |

| Melleolide | HepG2 (human liver cancer) | 4.95 (µg/mL) |

| 5'-methoxyarmillane | MDCK II (canine kidney) | 44.1 |

| Calu-3 (human lung cancer) | 34.9 |

Antibacterial Activity

The melleolide class of compounds is known for its antibacterial properties, particularly against Gram-positive bacteria. While specific minimum inhibitory concentration (MIC) values for this compound are not widely reported, data for related compounds highlights their potential as antimicrobial agents.

Table 2: Antibacterial Activity of a Related Melleolide (5'-methoxyarmillane)

| Compound | Bacterial Strain | MIC (µM) |

| 5'-methoxyarmillane | Mycobacterium tuberculosis | 18.4 |

| Mycobacterium smegmatis | 36.8 |

Mechanism of Action and Signaling Pathways

Recent studies have begun to elucidate the mechanism of action of melleolides. It has been demonstrated that these compounds can inhibit the 5-lipoxygenase (5-LO) pathway.[2] 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. The α,β-unsaturated aldehyde moiety present in many melleolides acts as a Michael acceptor, allowing for covalent interaction with cysteine residues on the 5-LO enzyme, thereby inhibiting its activity.[2]

Below is a diagram illustrating the proposed mechanism of 5-LO inhibition by melleolides.

Caption: Melleolide inhibition of 5-LO via covalent modification.

The biosynthesis of melleolides themselves involves a complex pathway starting from farnesyl diphosphate. This pathway includes cyclization to form the protoilludane core, followed by a series of enzymatic modifications.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Melledonal C

Melledonal C is a sesquiterpenoid natural product that has been isolated from fungi of the Armillaria genus, notably Armillaria mellea and Armillaria heimii.[1] This compound, with the chemical formula C24H29ClO8, belongs to the protoilludane class of sesquiterpenoids and has demonstrated biological activities, including cytotoxicity against certain cancer cell lines.[1][2][3] These application notes provide a comprehensive protocol for the extraction and purification of this compound for research and drug development purposes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for designing appropriate extraction and purification strategies.

| Property | Value | Source |

| Molecular Formula | C24H29ClO8 | [1] |

| Molecular Weight | 480.9 g/mol | [1] |

| IUPAC Name | [(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate | [1] |

| CAS Number | 117458-35-2 | [1] |

Experimental Protocols

The following protocols are based on established methodologies for the isolation of sesquiterpenoids from fungal cultures.[2][4]

Fungal Fermentation

Objective: To cultivate Armillaria mellea under conditions that promote the production of this compound.

Materials:

-

Armillaria mellea strain (e.g., BCRC 36361)[2]

-

Synthetic culture medium (1.0% glucose, 1.0% oat powder, 0.1% peptone, 0.1% yeast extract, pH 4.5)[2]

-

2-L Hinton flasks[2]

-

Rotary shaker[2]

-

Autoclave

Procedure:

-

Prepare the synthetic culture medium and sterilize it by autoclaving.

-

Inoculate 1 L of the sterile medium with the Armillaria mellea strain.[2]

-

Incubate the culture in a 2-L Hinton flask at 25 °C on a rotary shaker at 120 rpm for six days.[2]

-

For larger-scale production, the fermentation process can be scaled up to 20-ton fermenters and incubated for 10 days.[5]

Extraction of this compound

Objective: To extract the crude secondary metabolites, including this compound, from the fungal culture.

Materials:

-

Fermented culture of Armillaria mellea

-

Ethanol (EtOH) or Chloroform (CHCl3)

-

Filter paper

-

Rotary evaporator

-

Separatory funnel

Procedure:

Method A: Ethanol Extraction of Mycelium [2]

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the mycelium with ethanol.

-

Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Method B: Chloroform Extraction of Culture Filtrate [4]

-

Separate the culture liquid filtrate from the mycelium.

-

Adjust the pH of the filtrate to 3.0.[4]

-

Perform a triple extraction of the filtrate with chloroform in a separatory funnel.[4]

-

Combine the chloroform extracts and concentrate using a rotary evaporator to yield the crude extract.

Purification of this compound

Objective: To isolate and purify this compound from the crude extract using chromatographic techniques.

Materials:

-

Crude extract containing this compound

-

Silica gel for column chromatography

-

Silica gel F254 plates for Thin Layer Chromatography (TLC)[4]

-

Solvents for chromatography (e.g., chloroform, methanol, acetone, 25% ammonia)[4]

-

Glass column for chromatography

-

Fraction collector

-

UV lamp for TLC visualization

-

Phosphomolybdic acid or FeCl3 spray reagent for TLC visualization[4]

Procedure:

Step 3.1: Thin Layer Chromatography (TLC) Analysis

-

Analyze the crude extract by TLC to determine the optimal solvent system for separation.

-

Spot the crude extract onto a silica gel F254 plate.

-

Develop the plate in a TLC chamber using solvent systems such as:

-

Visualize the separated compounds under UV light (254 nm and 366 nm) and by spraying with phosphomolybdic acid or FeCl3 solution.[4]

Step 3.2: Column Chromatography

-

Pack a glass column with silica gel suspended in the chosen non-polar solvent.

-

Dissolve the crude extract in a minimal amount of the solvent and load it onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. The choice of solvents will be guided by the TLC analysis.

-

Collect the fractions using a fraction collector.

-

Monitor the fractions by TLC to identify those containing this compound.

-

Pool the fractions containing pure this compound and concentrate them to obtain the purified compound.

Visualizations

Experimental Workflow

References

- 1. This compound | C24H29ClO8 | CID 189493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Three New Sesquiterpene Aryl Esters from the Mycelium of Armillaria mellea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Secondary metabolites of six Siberian and Crimean Armillaria species and their in vitro phytotoxicity to pine, larch and poplar. iForest - Biogeosciences and Forestry 15: 38-46 (2022) . [iforest.sisef.org]

- 5. Armillaria mellea Mycelia Alleviate PM2.5-Induced Pulmonary Inflammation in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Meldonium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldonium (3-(2,2,2-trimethylhydrazinium)propionate) is a clinically used anti-ischemic drug that has also been classified as a metabolic modulator by the World Anti-Doping Agency (WADA) and included on its list of prohibited substances.[1][2] Its high polarity and permanent charge present unique challenges for its extraction and chromatographic analysis.[1][3] Consequently, robust and sensitive analytical methods are crucial for its quantification in various biological matrices for both clinical monitoring and anti-doping control.

This document provides detailed application notes and protocols for the quantitative analysis of Meldonium, with a primary focus on the widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques. An overview of Gas Chromatography-Mass Spectrometry (GC-MS) as a potential, though less common, analytical approach is also discussed.

Analytical Methods Overview

The quantification of Meldonium is predominantly achieved using LC-MS/MS due to its high sensitivity, selectivity, and applicability to polar, non-volatile compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently the method of choice for chromatographic separation.[4] Simpler "dilute-and-shoot" methods are often employed for urine samples, while plasma samples typically require protein precipitation.[1][3][5]

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for Meldonium quantification in human plasma and urine.

Table 1: UPLC-MS/MS and HPLC-MS/MS Methods for Meldonium Quantification in Human Plasma

| Parameter | UPLC-MS/MS | HPLC-MS/MS |

| Linearity Range | 10 - 6000 ng/mL[3] | 50 - 5000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 47.70 ng/mL |

| Accuracy (%) | Within ±15% of nominal concentration | 95.5% at LLOQ |

| Precision (% RSD) | < 7.1%[4] | < 7.7% |

| Recovery (%) | 87.5%[4] | 93.1% - 100.2% |

| Internal Standard | Carbachol[4], Triethanolamine | Not Specified |

Table 2: UPLC-MS/MS and HPLC-MS/MS Methods for Meldonium Quantification in Human Urine

| Parameter | UPLC-MS/MS[4] | HPLC-HRMS[3] |

| Linearity Range | 0.50 - 600.00 µg/mL | Not Specified |

| Lower Limit of Quantification (LLOQ) | 0.50 µg/mL | Not Specified |

| Limit of Detection (LOD) | Not Specified | 50 ng/mL[3] |

| Accuracy (%) | Not Specified | Not Specified |

| Precision (% RSD) | Not Specified | Not Specified |

| Internal Standard | Carbachol[4] | Meldonium-D3 |

Experimental Protocols

Protocol 1: UPLC-MS/MS for the Quantification of Meldonium in Human Plasma

This protocol is based on a validated method for the bioequivalence study of Meldonium.

1. Materials and Reagents

-

Meldonium reference standard

-

Internal Standard (IS), e.g., Triethanolamine (TEtA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

2. Sample Preparation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

-

Vortex the mixture for 30 seconds.

-

Add 900 µL of methanol for protein precipitation.

-

Vortex again for 1 minute.

-

Centrifuge at 20,000 rpm for 15 minutes.

-

Transfer 200 µL of the supernatant to an autosampler vial.

-

Add 600 µL of the mobile phase to the vial.

-

Cap the vial, vortex, and inject 5 µL into the UPLC-MS/MS system.

3. UPLC-MS/MS Conditions

-

UPLC System: Waters Acquity UPLC or equivalent

-

Column: Waters Acquity UPLC BEH HILIC (50 x 2.1 mm, 1.7 µm)

-

Mobile Phase: Acetonitrile and 200 mM formic acid (pH adjusted to 3.0 with ammonium hydroxide) in water (70:30, v/v)

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Meldonium: m/z 147.1 -> 58.1[5]

-

TEtA (IS): m/z 150.1 -> 132.1 (example transition)

-

4. Method Validation The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, and stability.

Protocol 2: HPLC-MS/MS for the Quantification of Meldonium in Human Urine

This protocol utilizes a "dilute-and-shoot" approach, which is common for urine samples due to the lower matrix effects compared to plasma.[1][3][5]

1. Materials and Reagents

-

Meldonium reference standard

-

Internal Standard (IS), e.g., Meldonium-D3

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Ultrapure water

-

Human urine

2. Sample Preparation

-

Thaw urine samples at room temperature.

-

Centrifuge the urine sample to pellet any particulate matter.

-

In a microcentrifuge tube, dilute an aliquot of the urine supernatant with a solution of acetonitrile and water containing the internal standard. A common dilution factor is 1:10.

-

Vortex the mixture thoroughly.

-

Transfer the diluted sample to an autosampler vial.

-

Inject an aliquot into the HPLC-MS/MS system.

3. HPLC-MS/MS Conditions

-

HPLC System: Agilent 1200 series or equivalent

-

Column: Nucleodur C18 Pyramid (50 x 2 mm, 3 µm)

-

Mobile Phase:

-

A: 5 mM Ammonium acetate in water with 0.1% glacial acetic acid

-

B: Acetonitrile

-

-

Gradient Elution: A suitable gradient to ensure separation from endogenous interferences.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 10-20 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Meldonium: m/z 147.1 -> 58.1, 147.1 -> 59.1, 147.1 -> 132.1[5]

-

Meldonium-D3 (IS): m/z 150.1 -> 61.1 (example transition)

-

4. Method Validation The method should be validated for specificity, linearity, LLOQ, accuracy, precision, and stability in urine.

Alternative Analytical Approaches

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique, but its application to polar and non-volatile compounds like Meldonium requires a chemical derivatization step to increase volatility and thermal stability. While specific validated methods for Meldonium derivatization for GC-MS analysis are not widely reported in the literature, the general principles of derivatization would apply.

Derivatization Principle for GC-MS Analysis of Meldonium

The primary functional groups in Meldonium available for derivatization are the carboxylate and the quaternary ammonium group. Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids.

Potential Derivatization Agents:

-

Silylation Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents would react with the carboxylate group of Meldonium to form a more volatile trimethylsilyl (TMS) ester.

General Derivatization Protocol (to be optimized and validated):

-

Sample Extraction: An initial extraction of Meldonium from the biological matrix would be necessary.

-

Drying: The extracted sample must be completely dry, as silylation reagents are moisture-sensitive. This can be achieved by evaporation under a stream of nitrogen.

-

Derivatization Reaction:

-

Add the silylation reagent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine, acetonitrile) to the dried extract.

-

Heat the mixture (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes) to ensure complete reaction.

-

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

It is crucial to note that any GC-MS method for Meldonium would require thorough development and validation to ensure its accuracy, precision, and reliability for quantitative analysis.

References

"Melledonal C" in vitro assay development

Application Notes and Protocols for "Melledonal C": An In Vitro Analysis of a Novel NF-κB Signaling Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro characterization of this compound, a novel small molecule inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in various diseases, making it a key target for therapeutic development.[1][2] These protocols outline methods to assess the cytotoxicity of this compound and to quantify its inhibitory effect on the NF-κB pathway through reporter gene assays and Western blot analysis of key signaling intermediates.

Introduction to this compound and the NF-κB Signaling Pathway

This compound is a novel compound identified through high-throughput screening for inhibitors of the TNF-α-induced NF-κB signaling pathway.[3] The NF-κB family of transcription factors plays a pivotal role in regulating genes involved in inflammation, immunity, and cell survival.[1] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by stimuli such as TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[4] This releases NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[5] this compound is hypothesized to interfere with this cascade, preventing NF-κB nuclear translocation and subsequent gene activation.

NF-κB Signaling Pathway and Proposed Inhibition by this compound

The following diagram illustrates the canonical NF-κB signaling pathway and the putative point of inhibition by this compound.

Caption: Canonical NF-κB pathway with this compound inhibition.

Application Note 1: Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[6][8]